4-[1-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine
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Overview
Description
4-[1-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrazole ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine typically involves multiple steps, starting with the preparation of the individual ring systems. The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The pyrazole ring is often formed via the condensation of hydrazine with a 1,3-diketone . The piperidine ring can be synthesized through the hydrogenation of pyridine . These individual components are then linked together through a series of nucleophilic substitution reactions and catalytic hydrogenation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the ring systems and the coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[1-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents such as lithium aluminum hydride and sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the pyrazole ring can yield hydrazine derivatives.
Scientific Research Applications
4-[1-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, including as an antibacterial or anticancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate receptor activity by binding to specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives
Uniqueness
What sets 4-[1-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
4-[1-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-15-20(16-27-10-6-18(7-11-27)17-4-8-24-9-5-17)23(25-26)19-2-3-21-22(14-19)29-13-12-28-21/h2-5,8-9,14-15,18H,6-7,10-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBMIOZLODYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCO3)CN4CCC(CC4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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